molecular formula C10H6BrF3N2O B3011538 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline CAS No. 2402839-37-4

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline

Cat. No.: B3011538
CAS No.: 2402839-37-4
M. Wt: 307.07
InChI Key: NGZNPNZXMCGQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of 8-bromoquinazoline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

8-bromo-4-(2,2,2-trifluoroethoxy)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c11-7-3-1-2-6-8(7)15-5-16-9(6)17-4-10(12,13)14/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZNPNZXMCGQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN=C2OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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